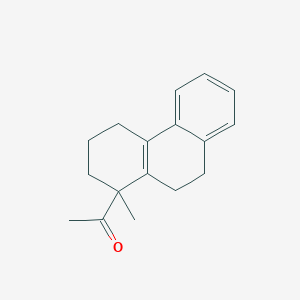![molecular formula C27H54O4 B14598922 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate CAS No. 61167-54-2](/img/structure/B14598922.png)
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is an organic compound with the molecular formula C27H54O4. It is a type of ester, specifically an alkyl ethylhexanoate, which is commonly used in various industrial and cosmetic applications due to its emollient properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous mixing of the reactants in the presence of a catalyst, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Water, sulfuric acid or sodium hydroxide, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 3-[(2-hexyldecyl)oxy]-2-hydroxypropanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is widely used in scientific research due to its unique properties:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a skin-conditioning agent in cosmetic formulations.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The primary mechanism of action of 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate in cosmetic and industrial applications is its ability to act as an emollient. It forms a protective layer on the skin or surface, reducing water loss and providing a smooth, soft texture. The molecular targets include the lipid bilayers of the skin, where it integrates and enhances barrier function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cetyl ethylhexanoate
- Isostearyl ethylhexanoate
- Lauryl ethylhexanoate
Uniqueness
Compared to similar compounds, 3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate has a unique combination of a long alkyl chain and a hydroxyl group, which provides it with superior emollient properties and stability. This makes it particularly effective in formulations where long-lasting moisturization and a non-greasy feel are desired.
Propriétés
Numéro CAS |
61167-54-2 |
|---|---|
Formule moléculaire |
C27H54O4 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
[3-(2-hexyldecoxy)-2-hydroxypropyl] 2-ethylhexanoate |
InChI |
InChI=1S/C27H54O4/c1-5-9-12-14-15-17-19-24(18-16-13-10-6-2)21-30-22-26(28)23-31-27(29)25(8-4)20-11-7-3/h24-26,28H,5-23H2,1-4H3 |
Clé InChI |
NJFLNXLHQKMNHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COCC(COC(=O)C(CC)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)




![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)

![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)
